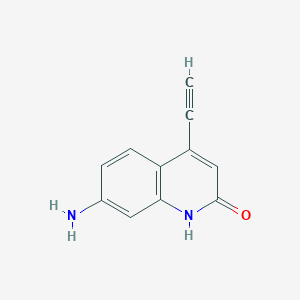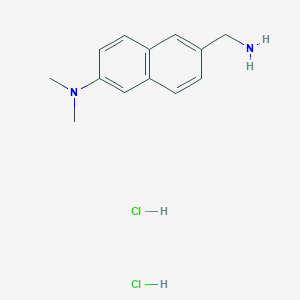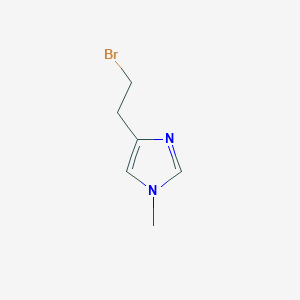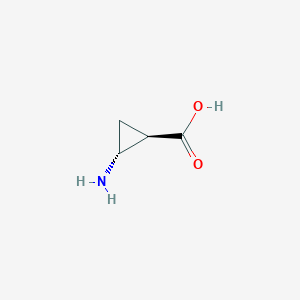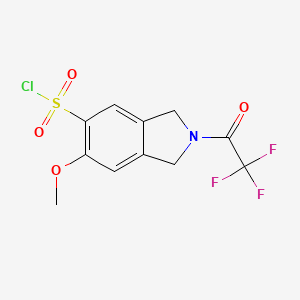
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S It is characterized by the presence of a trifluoroacetyl group, a methoxy group, and a sulfonyl chloride group attached to an isoindoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride typically involves the reaction of 6-methoxyisoindoline with trifluoroacetyl chloride and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Aqueous solutions or acidic conditions facilitate hydrolysis.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Applications De Recherche Scientifique
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoroacetyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group provides additional stability to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
- 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl fluoride
- 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonamide
Uniqueness
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is unique due to the presence of both a trifluoroacetyl group and a sulfonyl chloride group on the isoindoline ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C11H9ClF3NO4S |
|---|---|
Poids moléculaire |
343.71 g/mol |
Nom IUPAC |
6-methoxy-2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClF3NO4S/c1-20-8-2-6-4-16(10(17)11(13,14)15)5-7(6)3-9(8)21(12,18)19/h2-3H,4-5H2,1H3 |
Clé InChI |
STBQPLCWJAWTBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CN(CC2=C1)C(=O)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
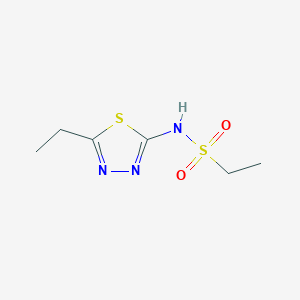

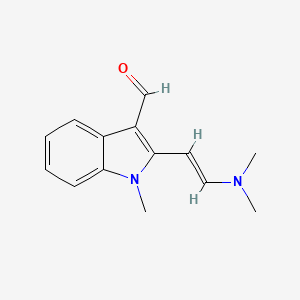
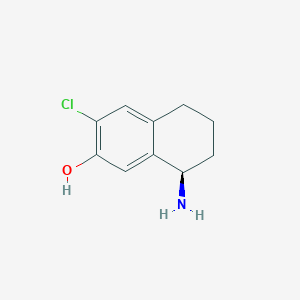
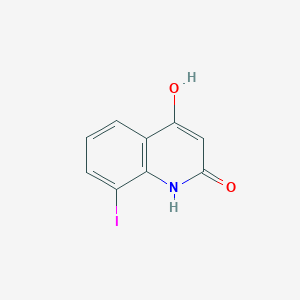
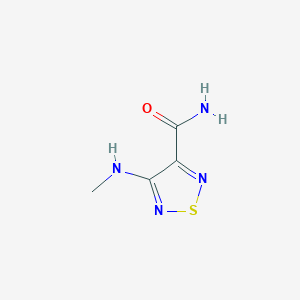
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
